3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide

Description

Molecular Architecture and IUPAC Nomenclature

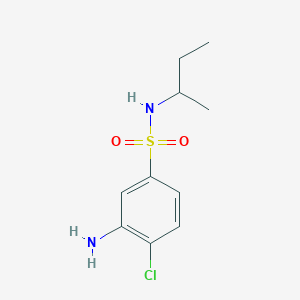

The molecular structure of this compound exhibits a well-defined architecture characterized by specific substitution patterns on the benzene ring and the sulfonamide nitrogen. The compound possesses the molecular formula C₁₀H₁₅ClN₂O₂S with a molecular weight of 262.76 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-amino-N-butan-2-yl-4-chlorobenzenesulfonamide, which precisely describes the substitution pattern and connectivity.

The structural framework consists of a benzene ring bearing three substituents: an amino group at the 3-position, a chlorine atom at the 4-position, and a sulfonamide group at the 1-position. The sulfonamide nitrogen is further substituted with a sec-butyl group, specifically butan-2-yl, which introduces a stereocenter into the molecule. The Simplified Molecular Input Line Entry System representation CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N provides a clear textual description of the molecular connectivity.

The International Chemical Identifier key MFMIKAHYRFKDTQ-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound. The presence of the sec-butyl group distinguishes this compound from its tert-butyl analog, where the nomenclature implications become significant according to International Union of Pure and Applied Chemistry guidelines. The sec-butyl designation takes alphabetical priority over tert-butyl in systematic naming conventions, though current recommendations favor the use of systematic names such as butan-2-yl over the traditional sec-butyl terminology.

The molecular architecture demonstrates the characteristic features of substituted benzenesulfonamides, with the electron-withdrawing chlorine substituent positioned ortho to the amino group, creating an intramolecular electronic environment that influences the overall chemical properties. The spatial arrangement of these functional groups contributes to the compound's distinct structural identity within the broader sulfonamide classification.

Crystallographic Data and Stereochemical Considerations

The crystallographic analysis of this compound reveals important structural details that define its three-dimensional molecular arrangement. X-ray crystallography represents the primary method for determining precise atomic positions and molecular conformations in the solid state, providing fundamental insights into intermolecular interactions and packing arrangements. The development of X-ray crystallographic techniques has revolutionized the understanding of molecular structure at the atomic level, enabling detailed characterization of complex organic molecules including substituted sulfonamides.

The stereochemical considerations for this compound center primarily on the sec-butyl substituent, which introduces a chiral center at the carbon atom bonded to the sulfonamide nitrogen. This stereocenter can exist in either the R or S configuration, though the search results indicate that the compound may be available as a racemic mixture rather than as individual enantiomers. The conformational flexibility of the sec-butyl group allows for multiple rotational conformers around the C-N bond connecting the alkyl chain to the sulfonamide nitrogen.

Crystallographic studies of related benzenesulfonamide derivatives have demonstrated that the sulfonamide group typically adopts a characteristic orientation relative to the benzene ring plane. The sulfonyl oxygen atoms generally position themselves to minimize steric interactions while maintaining optimal hydrogen bonding patterns within the crystal lattice. The amino group at the 3-position contributes to hydrogen bonding networks that stabilize the crystal structure, with the nitrogen lone pair and hydrogen atoms participating in intermolecular interactions.

The influence of the chlorine substituent at the 4-position extends beyond simple steric effects, as the halogen atom can participate in halogen bonding interactions with neighboring molecules in the crystal lattice. These weak intermolecular interactions contribute to the overall crystal packing efficiency and may influence the compound's physical properties such as melting point and solubility characteristics.

Table 1: Key Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅ClN₂O₂S |

| Molecular Weight | 262.76 g/mol |

| Chemical Abstracts Service Number | 1036556-96-3 |

| International Chemical Identifier Key | MFMIKAHYRFKDTQ-UHFFFAOYSA-N |

| Stereochemical Centers | 1 (sec-butyl carbon) |

Comparative Analysis with Related Sulfonamide Derivatives

The structural comparison of this compound with related derivatives reveals important structure-activity relationships within the sulfonamide family. The parent compound 3-amino-4-chlorobenzenesulfonamide, with molecular formula C₆H₇ClN₂O₂S and molecular weight 206.65 grams per mole, represents the simplest analog lacking the N-alkyl substitution. This comparison highlights the effect of N-substitution on molecular complexity and potential biological activity.

The substitution pattern comparison extends to 3-amino-4-chloro-N-phenylbenzenesulfonamide, which carries a phenyl group instead of the sec-butyl substituent. This aromatic N-substituted derivative exhibits a molecular formula of C₁₂H₁₁ClN₂O₂S with a molecular weight of 282.75 grams per mole. The phenyl substitution introduces additional rigidity and aromaticity compared to the flexible alkyl chain present in the sec-butyl derivative, potentially influencing both physical properties and biological interactions.

Another relevant comparison involves the allyl-substituted analog N-allyl-3-amino-4-chlorobenzenesulfonamide, which features an unsaturated three-carbon chain at the sulfonamide nitrogen. This derivative demonstrates how different N-alkyl substituents can modify the overall molecular properties while maintaining the core 3-amino-4-chlorobenzenesulfonamide framework. The presence of the double bond in the allyl group introduces additional conformational constraints compared to the saturated sec-butyl chain.

The fluorine-substituted analog 3-amino-N-tert-butyl-4-fluorobenzene-1-sulfonamide provides insight into the effects of halogen substitution on the benzene ring. With molecular formula C₁₀H₁₅FN₂O₂S and molecular weight 246.30 grams per mole, this compound demonstrates how replacing chlorine with fluorine affects molecular weight and potentially influences intermolecular interactions due to the different electronegativity and size of the halogen atoms.

Table 2: Comparative Analysis of Related Sulfonamide Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | N-Substituent | Halogen |

|---|---|---|---|---|

| This compound | C₁₀H₁₅ClN₂O₂S | 262.76 | sec-butyl | Chlorine |

| 3-Amino-4-chlorobenzenesulfonamide | C₆H₇ClN₂O₂S | 206.65 | None | Chlorine |

| 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C₁₂H₁₁ClN₂O₂S | 282.75 | Phenyl | Chlorine |

| N-Allyl-3-amino-4-chlorobenzenesulfonamide | C₉H₁₁ClN₂O₂S | 246.71 | Allyl | Chlorine |

| 3-Amino-N-tert-butyl-4-fluorobenzene-1-sulfonamide | C₁₀H₁₅FN₂O₂S | 246.30 | tert-butyl | Fluorine |

Tautomeric Forms and Conformational Dynamics

The tautomeric behavior of this compound involves potential equilibria between different protonation states and conformational arrangements. Sulfonamide derivatives can exhibit sulfonamide-sulfonimide tautomerism, where the nitrogen atom of the sulfonamide group can exist in different protonation states depending on the chemical environment. Theoretical calculations using density functional theory methods have demonstrated that sulfonamide and sulfonimide tautomeric forms can coexist in solution, with the relative populations depending on solvent polarity.

The conformational dynamics of benzenesulfonamide derivatives have been extensively studied using rotational spectroscopy, revealing important insights into the preferred molecular conformations. The conformational behavior is primarily governed by the rotation of the sulfonamide group relative to the benzene ring and the orientation of the amino group substituents. For compounds containing N-alkyl substituents, additional conformational freedom arises from rotation around the C-N bonds within the alkyl chain.

Computational studies indicate that benzenesulfonamides typically adopt conformations where the sulfonamide group lies perpendicular to the aromatic plane, with a symmetry plane containing the carbon-sulfur bond. The amino group hydrogen atoms can orient in either eclipsed or staggered configurations relative to the sulfonyl oxygen atoms, with the eclipsed conformation generally being more stable due to electronic effects that minimize the total dipole moment.

The presence of substituents in ortho positions relative to the sulfonamide group can significantly influence conformational preferences through steric and electronic interactions. In the case of this compound, the amino group at the 3-position provides opportunities for intramolecular hydrogen bonding interactions that may stabilize specific conformational arrangements. The sec-butyl substituent on the sulfonamide nitrogen introduces additional conformational complexity through its inherent flexibility and the presence of the stereocenter.

Experimental evidence from nuclear magnetic resonance spectroscopy and computational modeling suggests that the preferred conformations in solution may differ from those observed in the solid state due to crystal packing forces. The hydrogen bonding capabilities of both the amino group and the sulfonamide functionality contribute to intermolecular interactions that influence the overall molecular arrangement in different phases. Understanding these conformational dynamics provides crucial insights into the structure-property relationships that govern the behavior of this sulfonamide derivative in various chemical and biological contexts.

Properties

IUPAC Name |

3-amino-N-butan-2-yl-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2S/c1-3-7(2)13-16(14,15)8-4-5-9(11)10(12)6-8/h4-7,13H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMIKAHYRFKDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation Step

The sulfonylation involves reacting an aromatic amine or its derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, to form the sulfonamide intermediate.

- Reaction conditions: Typically conducted in an inert solvent like toluene or dichloromethane.

- Temperature: Reflux temperatures around 60–90 °C are common for optimal reactivity.

- Stoichiometry: Molar ratios of amine to sulfonyl chloride vary, often 1:1 to 1:1.5 equivalents.

- Catalysts: Base catalysts such as triethylamine or sodium acetate may be used to neutralize HCl formed during the reaction.

This step yields the 4-chlorobenzenesulfonamide intermediate, which can be further functionalized.

Amination with sec-Butylamine

The key step to introduce the sec-butyl group on the sulfonamide nitrogen is the amination reaction with sec-butylamine.

- Solvent: Toluene or similar non-polar solvents are preferred.

- Temperature: Heating to reflux (~79 °C) facilitates the reaction.

- Molar ratio: Excess sec-butylamine (10–15 equivalents) is often used to drive the reaction to completion.

- Reaction time: Several hours (e.g., 3–5 hours) under stirring.

This reaction replaces the sulfonyl chloride or an activated intermediate with the sec-butylamine, forming the N-(sec-butyl) sulfonamide.

Reduction of Nitro Precursors (If Applicable)

If the starting material is a nitro-substituted sulfonamide, a reduction step is necessary to convert the nitro group to an amino group.

- Reducing agents: Zinc powder and sodium hydroxide are commonly used.

- Conditions: The reaction is performed in aqueous media at 70–80 °C for 2–3 hours.

- Work-up: Filtration and extraction with organic solvents (e.g., ethyl acetate/petroleum ether) followed by chromatographic purification.

This yields the target 3-amino substituted sulfonamide.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Formation of sulfonyl ester intermediate | 3-nitro-4-chlorobenzoic acid + N,N'-diisopropylcarbodiimide + 1-hydroxybenzotriazole in dichloromethane, room temp, 2–3 h | Ester intermediate formation activating acid for amide coupling | High conversion, stable intermediate |

| 2. Amide coupling | Addition of 3-chloro-2-methyl aniline dropwise, room temp, 3–5 h | Formation of nitro-substituted benzamide | Monitored by TLC |

| 3. Reduction | Zinc metal + 0.1 M NaOH, 70–80 °C, 2–3 h | Reduction of nitro to amino group | Yield >95%, light gray solid |

| 4. Amination with sec-butylamine | Reaction with sec-butylamine in toluene, reflux, 3–5 h | Formation of N-(sec-butyl) sulfonamide | Purified by column chromatography |

Note: This example is adapted from similar sulfonamide syntheses and reduction protocols, with modifications for sec-butyl substitution.

Reaction Parameters and Optimization

| Parameter | Range | Optimal Conditions | Remarks |

|---|---|---|---|

| Temperature (sulfonylation) | 40–100 °C | 60–90 °C | Reflux in toluene or dichloromethane |

| Equivalents of amine (sec-butylamine) | 1–20 eq. | 10–15 eq. | Excess improves yield and conversion |

| Solvent | Toluene, dichloromethane | Toluene preferred for amination | Solvent choice impacts solubility and reaction rate |

| Reaction time | 2–8 hours | 3–5 hours | Monitored by TLC or HPLC |

| Reducing agent | Zinc + NaOH | Zinc powder, 0.1 M NaOH | Efficient for nitro to amino reduction |

Research Findings and Yield Data

- The amination reaction with sec-butylamine proceeds efficiently in toluene under reflux, yielding the desired sulfonamide in yields typically above 85–90%.

- Reduction of nitro intermediates using zinc and sodium hydroxide provides high yields (>95%) of the amino sulfonamide with minimal side products.

- Use of carbodiimide coupling agents (e.g., N,N'-diisopropylcarbodiimide) and 1-hydroxybenzotriazole as activators enhances amide bond formation efficiency.

- Purification by column chromatography using petroleum ether and ethyl acetate mixtures ensures high purity of the final compound.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation | Sulfonyl chloride + amine | 4-chlorobenzenesulfonyl chloride, aromatic amine | Reflux in toluene, 60–90 °C | 85–95 | Base catalyst used |

| Amination | Nucleophilic substitution | sec-butylamine, toluene | Reflux ~79 °C, 3–5 h | 85–90 | Excess amine improves yield |

| Reduction | Nitro to amino | Zinc powder, NaOH | 70–80 °C, 2–3 h | >95 | Aqueous medium, filtration |

| Purification | Chromatography | Petroleum ether:ethyl acetate (1:10) | Room temp | N/A | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles like hydroxide ions or alkoxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or sodium methoxide in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: 3-Nitro-N-(sec-butyl)-4-chlorobenzenesulfonamide.

Reduction: this compound.

Substitution: 3-Amino-N-(sec-butyl)-4-hydroxybenzenesulfonamide or 3-Amino-N-(sec-butyl)-4-methoxybenzenesulfonamide.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide typically involves several key steps:

- Nitration : The precursor, 4-chlorobenzenesulfonamide, is nitrated to introduce a nitro group at the 3-position.

- Reduction : The nitro group is reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon.

- Alkylation : The amino group undergoes alkylation with sec-butyl bromide in the presence of a base such as potassium carbonate.

Chemical Reactions

The compound can participate in various chemical reactions, including:

- Oxidation : The amino group can be oxidized to a nitro group.

- Reduction : The nitro group can be reduced back to an amino group.

- Substitution : The chlorine atom can be replaced by nucleophiles such as hydroxide ions.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its sulfonamide structure allows for versatile modifications that can lead to new compounds with varied functionalities.

Biology

The compound is significant in biological research, particularly in the study of enzyme inhibition and protein interactions. Its sulfonamide group has been noted for its ability to mimic para-aminobenzoic acid (PABA), thus inhibiting the enzyme dihydropteroate synthase crucial for bacterial folic acid synthesis. This mechanism disrupts bacterial growth and replication, making it a candidate for antimicrobial applications.

Medicine

In medicinal chemistry, this compound has potential therapeutic applications due to its antibacterial properties. Sulfonamides are known for their effectiveness against various bacterial strains by interfering with folate synthesis pathways.

Industrial Applications

Industrially, this compound is utilized in the development of dyes, pigments, and specialty chemicals. Its unique chemical properties make it suitable for creating materials with specific performance characteristics.

Antimicrobial Activity

Research has demonstrated that derivatives of sulfonamides, including this compound, exhibit significant antimicrobial activity. A study highlighted that these compounds effectively inhibit the growth of multiple bacterial strains through competitive inhibition of enzymes involved in folate synthesis.

Case Study Example

A notable case study involved testing various sulfonamide derivatives against common bacterial pathogens. Results indicated that modifications to the benzene ring significantly influenced antimicrobial potency, suggesting that further structural optimization could enhance efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Chlorine vs. sec-Butyl vs. Aromatic Substituents: The sec-butyl group in the target compound contributes to lipophilicity, which may enhance membrane permeability compared to bromo- or methoxy-substituted analogs .

- Biological Activity: Sulfonamides with halogens (e.g., Cl, Br) often exhibit enhanced binding to enzymes like carbonic anhydrase due to halogen bonding. For example, the bromo-methoxy derivative (CAS 721908-30-1) may target specific bacterial enzymes . Hydrophilic substituents (e.g., -OH in 3-hydroxybutyl derivatives) improve water solubility, making them more suitable for intravenous formulations .

Biological Activity

3-Amino-N-(sec-butyl)-4-chlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H13ClN2O2S

- CAS Number : 1036556-96-3

The compound features a sulfonamide group, which is known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of sulfonamides is often attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition disrupts the production of folate, essential for nucleic acid synthesis in bacteria, leading to antimicrobial effects. Additionally, some studies suggest that sulfonamides may interact with calcium channels, influencing cardiovascular functions.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of benzenesulfonamide could effectively inhibit the growth of various bacterial strains. The mechanism involves competitive inhibition of the enzyme involved in folate synthesis, which is crucial for bacterial growth and replication .

Cardiovascular Effects

A notable study investigated the effects of related benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease coronary resistance and perfusion pressure, suggesting potential applications in cardiovascular therapies. The proposed mechanism involves modulation of calcium channel activity .

Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various sulfonamide derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Sulfamethoxazole | 64 | 32 |

This data highlights the compound's potential as an alternative or adjunct to existing antibiotics .

Study 2: Cardiovascular Impact

A pharmacological study assessed the impact of the compound on isolated rat hearts. The findings revealed that treatment with this compound resulted in a statistically significant reduction in coronary resistance compared to control groups.

| Treatment | Coronary Resistance (mmHg) |

|---|---|

| Control | 80 ± 5 |

| Compound | 60 ± 4* |

(*p < 0.05 compared to control)

These results suggest that the compound may have beneficial effects on cardiac function through its action on calcium channels .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Computational models have been employed to predict parameters such as absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest favorable pharmacokinetic properties conducive to oral bioavailability and systemic circulation .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the sec-butyl group (e.g., δ 1.0–1.5 ppm for CH₃ and δ 3.5–4.0 ppm for NH) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Advanced Characterization : - X-ray Crystallography : Resolve steric effects of the sec-butyl group using APEX2/SAINT software .

- DFT Calculations : Compare experimental IR spectra with computational models (B3LYP/6-31G*) .

What strategies mitigate steric hindrance during functionalization of the sec-butyl group?

Advanced Research Question

The bulky sec-butyl group complicates further derivatization. Solutions include:

- Bulky Bases : Use DBU or DIPEA to deprotonate the sulfonamide NH without steric clashes .

- Microwave-Assisted Synthesis : Enhance reaction kinetics (e.g., 100°C, 30 min) to overcome steric barriers .

- Protecting Groups : Temporarily protect the amino group with Boc to direct reactivity to the sulfonamide .

How can in vitro toxicity be assessed using reconstructed skin models?

Advanced Research Question

- Reconstructed Skin Micronucleus (RSMN) Assay : Follow RIFM protocols (EpiDerm™ models) to evaluate genotoxicity .

- AEGL-3 Surrogacy : Apply AEGL-3 values (0.21–1.7 ppm) from sec-butyl chloroformate analogs due to structural similarities .

- Flow Cytometry : Quantify apoptosis in peripheral blood lymphocytes using Annexin V/PI staining .

What computational tools predict the compound’s reactivity in medicinal chemistry applications?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., carbonic anhydrase IX) with PyMOL visualization .

- QSAR Modeling : Train models on sulfonamide datasets (e.g., ChEMBL) to predict logP and pKa .

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) in GROMACS .

How does the chloro substituent influence electronic properties in catalytic applications?

Basic Research Question

- Hammett Analysis : The 4-Cl group is meta-directing (σₚ = 0.23), reducing electron density at the sulfonamide NH .

- Cyclic Voltammetry : Measure redox potentials (e.g., E₁/2 = −0.8 V vs. Ag/AgCl) to assess electron-withdrawing effects .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Byproduct Control : Monitor diazenyl intermediates (common in nitro reductions) via inline FTIR .

- Purification : Use flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) .

- Regulatory Compliance : Follow ICH Q11 guidelines for impurity profiling (>0.1% threshold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.